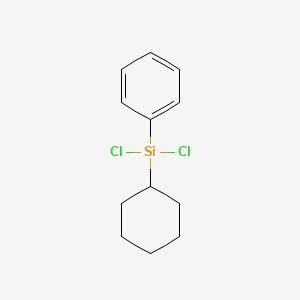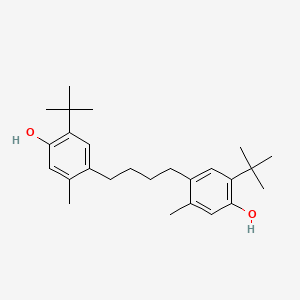![molecular formula C21H24Cl2N2O2 B14712057 Ethyl 4-[(E)-({4-[bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)amino]benzoate CAS No. 15332-51-1](/img/structure/B14712057.png)
Ethyl 4-[(E)-({4-[bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[(E)-({4-[bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)amino]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethyl ester group, a benzoate moiety, and a bis(2-chloroethyl)amino group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(E)-({4-[bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)amino]benzoate typically involves multiple steps. One common approach is the esterification of 4-aminobenzoic acid with ethanol to form ethyl 4-aminobenzoate. This intermediate can then undergo a series of reactions, including alkylation and condensation, to introduce the bis(2-chloroethyl)amino and methylidene groups .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to optimize reaction times and yields. For example, the reduction and esterification of p-nitrobenzoic acid in a continuous-flow system can achieve high conversion and selectivity .
化学反応の分析
Types of Reactions
Ethyl 4-[(E)-({4-[bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups.
Substitution: Nucleophilic substitution reactions can replace halogen atoms with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrazine monohydrate, oxidizing agents like potassium permanganate, and nucleophiles such as amines and thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups can yield amino derivatives, while substitution reactions can produce various substituted benzoates .
科学的研究の応用
Ethyl 4-[(E)-({4-[bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)amino]benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a local anesthetic or in drug delivery systems
作用機序
The mechanism of action of Ethyl 4-[(E)-({4-[bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)amino]benzoate involves its interaction with specific molecular targets. For example, it may bind to sodium ion channels on nerve membranes, reducing sodium ion permeability and blocking nerve impulse conduction. This action results in local anesthesia .
類似化合物との比較
Similar Compounds
Ethyl 4-aminobenzoate: A simpler ester with local anesthetic properties.
Benzocaine: Another local anesthetic with a similar ester structure.
Procaine: A local anesthetic with a similar benzoate structure but different functional groups
Uniqueness
Ethyl 4-[(E)-({4-[bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)amino]benzoate is unique due to the presence of the bis(2-chloroethyl)amino group, which imparts distinct chemical reactivity and potential biological activity compared to simpler esters and benzoates .
特性
CAS番号 |
15332-51-1 |
|---|---|
分子式 |
C21H24Cl2N2O2 |
分子量 |
407.3 g/mol |
IUPAC名 |
ethyl 4-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylideneamino]benzoate |
InChI |
InChI=1S/C21H24Cl2N2O2/c1-3-27-21(26)17-4-7-19(8-5-17)24-15-18-6-9-20(14-16(18)2)25(12-10-22)13-11-23/h4-9,14-15H,3,10-13H2,1-2H3 |
InChIキー |
RBRVWJNSOJZSOA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=C(C=C(C=C2)N(CCCl)CCCl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


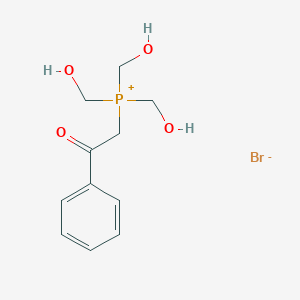

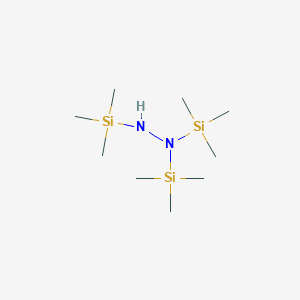
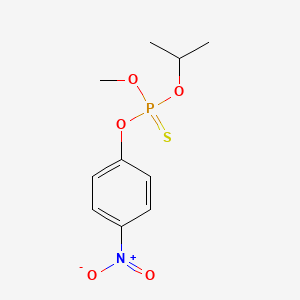
![N-[(E)-3-(benzenesulfonyl)propylideneamino]benzamide](/img/structure/B14712001.png)
![2-(4-Fluorophenyl)-5-methoxy-1H-benzo[D]imidazole](/img/structure/B14712005.png)
![[(E)-2-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethenyl]phosphonic acid](/img/structure/B14712007.png)
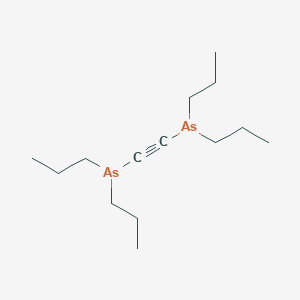
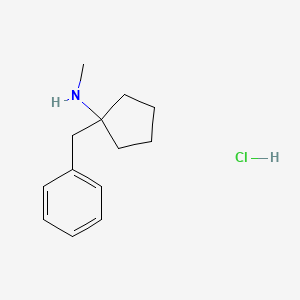
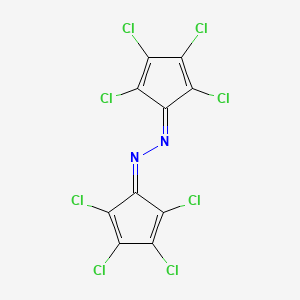
![[Cyano(phenyl)methyl] benzenesulfonate](/img/structure/B14712051.png)
